2',3',5'-Triacetyl-5-Azacytidine is a derivative of 5-Azacytidine (5-aza-CR), a compound that has been extensively studied for its effects on DNA methylation and its potential as a therapeutic agent in various diseases, particularly cancer. 5-Azacytidine and its deoxy derivative, 5-aza-2'-deoxycytidine (5-aza-CdR), are analogs of cytidine modified at the 5th position and have been shown to have antitumor properties, as well as the ability to induce cell differentiation in several experimental systems1. These compounds have been useful in the treatment of both childhood and adult leukemias and have been implicated in the reactivation of genes silenced by DNA methylation1 3 5.
While the provided abstracts do not detail the specific synthesis process for TAC, they allude to the use of esterification reactions to introduce the acetyl groups to the 5-azacytidine molecule. [] Further investigation into specific synthesis methodologies and optimization strategies is necessary to provide a comprehensive synthesis analysis.
The primary mechanism of action of 5-Azacytidine and its derivatives involves the inhibition of DNA methyltransferase (DNMT), an enzyme responsible for adding methyl groups to cytosine residues in DNA. This inhibition leads to hypomethylation of DNA, which can result in the reactivation of genes that were previously silenced by methylation5. The presence of 5-azacytosine in DNA interferes with the action of DNA methyltransferase, leading to stable, heritable changes that are presumably of an epigenetic nature1. These changes in methylation patterns can allow the expression of new genes and initiate new pathways of differentiation, such as the induction of muscle, adipocytes, and chondrocytes in cultures of drug-treated mouse embryo fibroblasts1. Furthermore, 5-Azacytidine has been shown to induce DNA double-strand break responses and apoptosis in multiple myeloma cells, suggesting a role in DNA damage-related mechanisms of cell death4.
Although the provided abstracts emphasize the improved bioavailability, solubility, and stability of TAC compared to 5-azacytidine, they lack specific data regarding these properties. [] Further research should focus on characterizing its physical and chemical properties, such as melting point, logP, and stability under various conditions (temperature, pH, etc.), to enable more informed research design and applications.
5-Azacytidine and 5-aza-2'-deoxycytidine have been used as chemotherapeutic agents due to their ability to reactivate tumor suppressor genes silenced by DNA methylation. These drugs have shown efficacy in reducing tumor multiplicity and are considered potential therapeutic agents for cancers where epigenetic silencing of critical regulatory genes has occurred3 5. The combination of 5-Azacytidine with other chemotherapeutic agents, such as doxorubicin and bortezomib, has been found to enhance cytotoxicity against multiple myeloma cells, providing a rationale for their combined use in clinical settings4.
The ability of 5-Azacytidine to induce differentiation has been observed in various cell types. For instance, treatment with 5-Azacytidine can lead to the formation of functional striated muscle cells from non-myoblast precursors, highlighting its potential in regenerative medicine and the study of muscle diseases6. The drug-induced differentiation involves stable, heritable changes, which are likely epigenetic in nature1.
While 5-Azacytidine has therapeutic benefits, it is also known to be mutagenic. The drug induces mutations predominantly at CpG dinucleotides, implicating DNA methyltransferase in the mutagenic mechanism3. This mutagenicity is a concern for long-term therapy and underscores the need for novel inhibitors of DNA methyltransferase that can inactivate the enzyme before its interaction with DNA3.
Apart from its effects on DNA, 5-Azacytidine has been shown to have a specific effect on mammalian transfer RNA (tRNA) methylation in vivo, causing a marked reduction in the 5-methylcytidine content of liver tRNA7. This specificity for the methylation of the 5-position of cytidine suggests that the modified constituents of nucleic acids provide potential targets for chemotherapeutic agents7.
The use of 5-Azacytidine as an epigenetic therapy is based on its ability to induce hypomethylation of DNA, which can lead to the reactivation of silenced genes. This approach has been considered for the treatment of diseases such as beta-thalassemia, where patients show fetal globin expression after administration of the hypomethylating drug3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6